N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
“N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O . It has a molecular weight of 290.19 .
Molecular Structure Analysis
The InChI code for “N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is 1S/C12H16ClN3O.ClH/c1-9-2-3-10 (8-11 (9)13)15-12 (17)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3, (H,15,17);1H .Physical And Chemical Properties Analysis
“N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Optimization
N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride is a chemical compound that has been explored in various contexts of chemical synthesis and optimization. For instance, the compound has been involved in the development of an enantioselective process for the preparation of a CGRP receptor inhibitor. This process was noted for its convergent, stereoselective, and economical synthesis, including the synthesis of the hydrochloride salt on a multikilogram scale. The research delved into different routes for the synthesis of the chiral indazolyl amino ester subunit and discussed the advantages and disadvantages of each route. The final assembly of the drug substance was also a key focus of the study (Cann et al., 2012).
Another study developed a scalable and facile synthetic process for a Rho kinase inhibitor involving N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound structurally related to N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride. The process led to the synthesis of the compound from 4-aminopyridine and N,N′-carbonyldiimidazole, highlighting the process's potential for upscaling and production (Wei et al., 2016).
Radioligand Development
One of the significant applications of related piperazine-1-carboxamide derivatives is in the development of radioligands for PET imaging. A study synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. This research is critical in the context of exploring compounds for neuroimaging and understanding neurological pathways and disorders (Gao et al., 2008).
Biological Activities
A series of piperazine-1-carboxamide derivatives were synthesized and evaluated for their biological activities. This included the exploration of anti-TMV (Tobacco mosaic virus) and antimicrobial activities. The study revealed that certain derivatives exhibited promising biological activities, indicating the potential of these compounds in the development of antiviral and antimicrobial agents (Reddy et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-9-2-3-10(8-11(9)13)15-12(17)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJZSKZUNKMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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